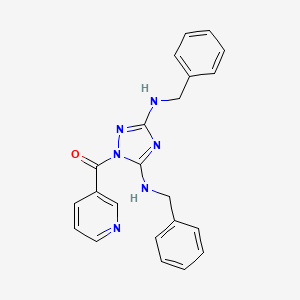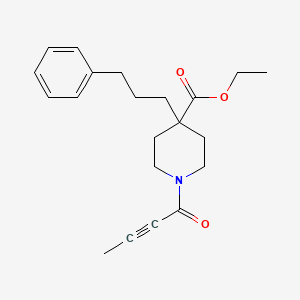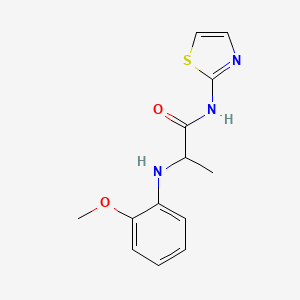
N,N'-dibenzyl-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-dibenzyl-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazole-3,5-diamine, commonly known as DBT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. DBT has been found to possess a wide range of biological activities, making it a promising candidate for drug development and other research applications.
作用機序
The mechanism of action of DBT is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. DBT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in various cellular processes, including cell growth and differentiation. DBT has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
DBT has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DBT also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. DBT has also been shown to possess neuroprotective activity by reducing neuronal damage and inflammation.
実験室実験の利点と制限
DBT has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for research purposes. It exhibits potent biological activities, making it a promising candidate for drug development. However, DBT also has some limitations. Its mechanism of action is not fully understood, making it difficult to optimize its activity. It also exhibits cytotoxicity at higher concentrations, limiting its use in some experiments.
将来の方向性
There are several future directions for research on DBT. One potential area of research is the optimization of its activity through structure-activity relationship studies. Another area of research is the development of DBT-based drugs for the treatment of cancer and other diseases. DBT can also be used as a tool to study various cellular processes, including cell cycle regulation and apoptosis. Finally, DBT can be used in material science for the development of nanomaterials and other advanced materials.
合成法
DBT can be synthesized through various methods, including the reaction of 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-amine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified through column chromatography or recrystallization to obtain pure DBT.
科学的研究の応用
DBT has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess potent antitumor, anti-inflammatory, and antimicrobial activities. DBT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. DBT has also been found to possess antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-20(19-12-7-13-23-16-19)28-22(25-15-18-10-5-2-6-11-18)26-21(27-28)24-14-17-8-3-1-4-9-17/h1-13,16H,14-15H2,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTNXMGVYPSBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)

![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)